1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a thiadiazole ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.
Cyclopropane carbaldehyde derivatives: Compounds with a cyclopropane ring and an aldehyde group may exhibit similar reactivity and chemical properties.
Uniqueness
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the thiadiazole ring and the cyclopropane carbaldehyde moiety. This structural arrangement may confer specific reactivity and biological activity that distinguishes it from other similar compounds .
Biological Activity
The compound 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring and a thiadiazole moiety, which are known for their significant pharmacological properties. The structural formula can be represented as follows:
where the thiadiazole ring contributes to various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : Binding to receptors can alter signaling pathways that regulate cellular responses.
- Cytotoxic Effects : Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells through various mechanisms.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, a study reported the synthesis of several 1,3,4-thiadiazole derivatives that showed significant growth inhibition in various human cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiadiazole Derivative A | SK-MEL-2 (Skin) | 4.27 |
Thiadiazole Derivative B | A549 (Lung) | 6.50 |
Thiadiazole Derivative C | HCT15 (Colon) | 5.80 |
This indicates that modifications in the thiadiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. For example, certain compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic functions .
Anti-inflammatory Effects
Thiadiazole compounds have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes like COX-2. These effects were observed in animal models where treatment with thiadiazole derivatives led to reduced swelling and pain .
Study on Anticancer Properties
A study conducted by Alam et al. (2020) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and evaluated their anticancer effects against various cell lines. The results indicated that these compounds exhibited strong cytotoxic effects with IC50 values ranging from 4 to 10 µg/mL across different cancer types .
Study on Antimicrobial Efficacy
In another investigation by Gowda et al. (2020), several thiadiazole derivatives were tested for their antimicrobial properties. The study concluded that modifications at the C-5 position significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-[(4-methylthiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c1-6-7(12-10-9-6)4-8(5-11)2-3-8/h5H,2-4H2,1H3 |
InChI Key |
JQIJMVQAJFLCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC2(CC2)C=O |
Origin of Product |
United States |
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